molecular formula C13H12FNO B3136439 2-{[(3-Fluorophenyl)amino]methyl}phenol CAS No. 416861-70-6

2-{[(3-Fluorophenyl)amino]methyl}phenol

Cat. No.: B3136439
CAS No.: 416861-70-6
M. Wt: 217.24 g/mol
InChI Key: TXZZVHZLMUTULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Fluorophenyl)amino]methyl}phenol is an organic compound with the CAS Registry Number 416861-70-6 and a molecular weight of 217.24 g/mol [ ]. Its molecular formula is C13H12FNO, and it has the SMILES notation Fc1cccc(c1)NCc1ccccc1O, which describes its precise molecular structure consisting of a phenolic ring linked via a methylene group to the amino group of a 3-fluorophenyl ring [ ][ ]. The compound is associated with the MDL number MFCD01826206 [ ]. As a benzylamine derivative featuring a fluorinated aromatic system, this compound serves as a valuable building block in medicinal chemistry and organic synthesis. Researchers utilize this scaffold in the development of biologically active molecules and as a precursor for the synthesis of more complex chemical entities. Its structural features make it a candidate for use in pharmaceutical research and material science applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use [ ]. Please note that this compound may require cold-chain transportation to ensure stability [ ].

Properties

IUPAC Name

2-[(3-fluoroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16/h1-8,15-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZZVHZLMUTULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical Framework for Fluorinated Aromatic Amines and Phenols

The chemical behavior of 2-{[(3-Fluorophenyl)amino]methyl}phenol is fundamentally governed by the interplay of its constituent functional groups: a fluorinated aromatic amine and a phenol (B47542), linked by a methylene (B1212753) bridge. The introduction of a fluorine atom onto the phenyl ring of the aniline (B41778) moiety has profound electronic consequences. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and the basicity of the amino group. wikipedia.org This effect can influence the compound's reactivity in various chemical transformations and its interaction with biological targets.

Conversely, the hydroxyl group of the phenol ring is an activating, ortho-, para-directing group due to its electron-donating mesomeric effect (+M). This makes the phenolic ring susceptible to electrophilic substitution at the positions ortho and para to the hydroxyl group. The aminomethyl linker provides flexibility to the molecule and can participate in hydrogen bonding, influencing its conformational preferences and crystal packing.

The combination of these electronic and steric factors within one molecule creates a unique chemical entity with a nuanced reactivity profile. The electron-poor nature of the fluorinated ring contrasts with the electron-rich character of the phenolic ring, setting the stage for selective chemical modifications.

Table 1: Physicochemical Properties of Parent Moieties

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa
PhenolC₆H₆O94.11181.79.95
3-Fluoroaniline (B1664137)C₆H₆FN111.12187.53.5

Note: This table presents data for the parent compounds to provide a theoretical baseline for the properties of the target molecule.

Strategic Importance of the 2 3 Fluorophenyl Amino Methyl Phenol Scaffold in Contemporary Chemistry

The 2-{[(3-Fluorophenyl)amino]methyl}phenol scaffold is of significant strategic importance in several areas of chemical research, primarily in medicinal chemistry and materials science. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. wikipedia.orgnih.gov

The aminomethylphenol core is a recognized pharmacophore found in a variety of biologically active compounds. medchemexpress.comacs.org Derivatives of 2-(aminomethyl)phenol (B125469) have been investigated for their potential as saluretic agents and for their activity on the cardiovascular system. medchemexpress.comacs.org The presence of the fluorophenylamino moiety can further modulate these biological activities, potentially leading to the development of novel therapeutic agents.

In the realm of materials science, anilinomethylphenol derivatives are explored as ligands for the synthesis of metal complexes with interesting catalytic or photophysical properties. The nitrogen and oxygen donor atoms of the scaffold can coordinate with various metal ions, and the electronic properties of the fluorinated ring can be fine-tuned to influence the catalytic activity of the resulting complexes.

Overview of Established Research Paradigms for Substituted Anilinomethylphenols

Synthesis via the Mannich Reaction

The most common and efficient method for the synthesis of 2-(anilinomethyl)phenols is the Mannich reaction. wikipedia.orgoarjbp.comnih.gov This one-pot, three-component condensation reaction involves an active hydrogen compound (phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine (3-fluoroaniline).

The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and attacks the electron-rich ortho position of the phenol (B47542). The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) and can be performed under mild conditions. oarjbp.com

General Scheme of the Mannich Reaction:

Structural Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the protons in the molecule, confirming the presence of the aromatic rings, the methylene (B1212753) bridge, and the amine and hydroxyl protons. ¹³C NMR provides information about the carbon skeleton. Crucially, ¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds, with the chemical shift of the fluorine signal providing insights into its electronic environment. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the phenol, the N-H stretch of the amine, and the C-F stretch of the fluorinated ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which aids in confirming its structure.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. Studies on similar anilinomethylphenols have revealed the presence of intramolecular and intermolecular hydrogen bonds that influence their crystal packing.

Table 2: Key Spectroscopic Data for a Related Compound: 2-(((4-Fluorophenyl)amino)methyl)phenol

Spectroscopic DataValue
Molecular FormulaC₁₃H₁₂FNO
Molecular Weight217.24
InChI KeyJKTBLHUOEYLYNG-UHFFFAOYSA-N

Source: Sigma-Aldrich sigmaaldrich.com. This data is for a structural isomer and is provided for comparative purposes.

Advanced Synthetic Routes to this compound

The construction of the 2-(aminomethyl)phenol (B125469) scaffold can be achieved through several strategic approaches, including classical condensation reactions and modern multicomponent strategies.

Optimized Condensation Reactions and Catalytic Systems

The most direct route to this compound is through condensation reactions. The Mannich reaction, a three-component condensation of an active hydrogen compound (phenol), formaldehyde (B43269), and an amine (3-fluoroaniline), is a primary method. The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from 3-fluoroaniline (B1664137) and formaldehyde, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring, preferentially at the ortho position due to the directing effect of the hydroxyl group.

Alternatively, a two-step reductive amination pathway offers a controlled approach. This involves the initial condensation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with 3-fluoroaniline to form a Schiff base, (E)-2-{[(3-fluorophenyl)imino]methyl}phenol. ekb.eg Subsequent reduction of the imine C=N bond yields the desired secondary amine. Various reducing agents can be employed, with sodium borohydride (B1222165) being common for its mildness and selectivity.

Catalysis plays a crucial role in optimizing these reactions. Acid or base catalysts are often used for the Mannich reaction, while the reduction of the Schiff base is typically achieved with hydride reagents or through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). google.com Biocatalytic methods, using enzymes such as trypsin, have also been shown to facilitate the condensation step under environmentally benign conditions. mdpi.com

Table 1: Comparison of Catalytic Systems for Reductive Amination

Catalyst System Reducing Agent Solvent Temperature (°C) Typical Yield (%) Reference
Pd/C (10%) H₂ (1 atm) Methanol 25 85-95 google.com
Sodium Borohydride - Ethanol 0-25 80-90 ekb.eg
Trypsin (for condensation) Visible Light (for oxidation) Aqueous Buffer 30-40 64-99 (for analogous reactions) mdpi.com

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a product containing substantial portions of all starting materials. nih.gov The aforementioned Mannich reaction is a classic example of a three-component reaction (3-CR) that can be used to synthesize this compound directly from phenol, formaldehyde, and 3-fluoroaniline. The key advantages of MCRs include operational simplicity, reduction of waste, and high atom and step economy. e-bookshelf.de

Domino reactions, also known as cascade or tandem reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. iupac.org A hypothetical domino process for the synthesis of the target scaffold could begin with a copper-catalyzed coupling reaction, followed by an in-situ cyclization or condensation. For instance, a four-component domino process using an ethynylbenzaldehyde, an amine, and a formaldehyde source has been used to create complex heterocyclic structures, demonstrating the power of this approach to rapidly build molecular complexity from simple precursors. rsc.org While not directly applied to the target molecule, such strategies offer innovative and efficient alternatives to traditional multi-step syntheses. epfl.chepfl.ch

Stereoselective Synthetic Approaches for Amino-Functionalized Phenols

While this compound is an achiral molecule, the synthesis of chiral analogues is of great importance, particularly for pharmaceutical applications. Stereoselective methods can be employed to introduce chirality, for example, by modifying the methylene bridge or by adding chiral substituents to either aromatic ring.

Asymmetric synthesis of related structures can be achieved through several routes:

Asymmetric Mannich Reactions: Utilizing a chiral catalyst (e.g., a proline-derived organocatalyst or a chiral metal complex) can induce enantioselectivity during the C-C bond-forming step.

Asymmetric Reductive Amination: The reduction of a prochiral Schiff base intermediate can be performed with a chiral reducing agent or a chiral catalyst to yield one enantiomer preferentially.

Resolution of Racemic Mixtures: Classical resolution using a chiral acid or enzymatic resolution can be used to separate a racemic mixture of a chiral analogue.

These approaches are fundamental in medicinal chemistry for accessing single-enantiomer drugs, which often exhibit improved therapeutic profiles compared to their racemic counterparts.

Post-Synthetic Functionalization and Derivatization Strategies

Once the core structure of this compound is synthesized, its properties can be finely tuned through various functionalization and derivatization reactions on the phenolic and aniline (B41778) moieties.

Design and Synthesis of Chemically Modified Analogues

The design and synthesis of analogues are central to structure-activity relationship (SAR) studies in drug discovery. For this compound, modifications can be systematically introduced at several positions:

Phenolic Ring: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. The aromatic ring itself can undergo electrophilic substitution to introduce groups like halogens or nitro groups.

Aniline Ring: The fluorine substituent can be replaced with other groups, or additional substituents can be introduced. The synthesis of related compounds like 2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol demonstrates the feasibility of varying the halogenation pattern on the aniline ring. scbt.com

Amine Linker: The secondary amine can be alkylated, acylated, or converted to a sulfonamide. The N-(3-fluorophenyl) moiety is a common building block in the synthesis of kinase inhibitors, where the amine is often part of a larger, more complex structure. nih.gov

These modifications allow for the systematic exploration of how changes in electronics, sterics, and lipophilicity impact the molecule's biological activity. nih.gov

Regioselective Substitution and Coupling Reactions on the Phenolic and Aniline Moieties

The presence of strong activating groups (–OH and –NH–) dictates the regioselectivity of electrophilic aromatic substitution on both rings, directing incoming electrophiles primarily to the ortho and para positions. On the phenolic ring, substitution is expected ortho and para to the hydroxyl group. On the 3-fluorophenyl ring, substitution will be directed by both the amino group (ortho, para-directing) and the fluorine atom (ortho, para-directing but deactivating).

Modern cross-coupling reactions provide powerful tools for more complex modifications. nih.gov For example, after converting the phenolic hydroxyl group into a triflate or the aniline into a halogenated derivative, Suzuki, Heck, or Buchwald-Hartwig coupling reactions can be used to form new C-C, C-N, or C-O bonds. The selective N- or O-arylation of aminophenols can be controlled by choosing the appropriate catalyst system, such as copper- or palladium-based catalysts. researchgate.net For instance, Ullmann-type coupling reactions using copper iodide (CuI) and a ligand like picolinic acid have been effectively used to synthesize aryloxy phenols from resorcinol (B1680541) and aryl iodides. nih.govmdpi.com

Table 2: Potential Regioselective Coupling Reactions

Reaction Type Substrate Reagent/Catalyst Product Type Reference
Ullmann Coupling Halogenated Phenol Derivative Aryl Boronic Acid / Cu(OAc)₂ Diaryl Ether mdpi.com
Suzuki Coupling Halogenated Aniline Derivative Phenylboronic Acid / Pd(PPh₃)₄ Biphenyl Derivative nih.gov
Buchwald-Hartwig Amination Halogenated Phenol Derivative Amine / Palladium Catalyst (e.g., BrettPhos) Arylamine nih.gov
Deoxyfluorination Phenol SO₂F₂ / NMe₄F Aryl Fluoride acs.org

These advanced functionalization techniques enable the creation of a diverse library of analogues for comprehensive evaluation in various scientific fields.

Green Chemistry and Sustainable Synthetic Pathways for this compound Production

Green chemistry principles are increasingly being integrated into the synthesis of complex organic molecules. For the production of this compound, this translates to the adoption of methodologies that are atom-economical, energy-efficient, and utilize less hazardous substances. The key synthetic disconnection for this molecule points towards a Mannich-type reaction or a reductive amination pathway, both of which are amenable to green chemistry modifications.

Solvent-Free and Catalysis-Driven Methods

The elimination of volatile organic solvents is a primary goal in green synthesis, as they are major contributors to chemical waste and environmental pollution. cmu.edu Solvent-free reactions, often conducted under neat conditions or with the use of a minimal amount of a recyclable solvent, can lead to higher reaction rates, easier product isolation, and a significantly reduced environmental footprint. researchgate.netrsc.org

One of the most promising solvent-free approaches for the synthesis of this compound is the three-component Mannich reaction. This reaction would involve the condensation of salicylaldehyde, 3-fluoroaniline, and a suitable active hydrogen-containing compound, though for the target molecule, a direct reductive amination approach is more direct. In a solvent-free reductive amination, salicylaldehyde and 3-fluoroaniline are mixed, often with a solid reducing agent and sometimes a catalyst, and the reaction is initiated by heating or mechanical grinding.

Various catalysts have been shown to be effective in promoting Mannich-type and reductive amination reactions under solvent-free or solvent-minimized conditions. Lewis acids such as ytterbium triflate (Yb(OTf)₃), hafnium triflate (Hf(OTf)₄), and bismuth triflate (Bi(OTf)₃) have demonstrated high efficacy in catalyzing these reactions with low catalyst loadings. samipubco.commdpi.comrug.nl For instance, Hf(OTf)₄ has been identified as a highly potent catalyst for three-component Mannich reactions under solvent-free conditions, requiring as little as 0.1–0.5 mol% of the catalyst. mdpi.com Similarly, Yb(OTf)₃ has been successfully used in Pechmann condensations under solvent-free conditions, showcasing its potential for a range of acid-catalyzed reactions. scispace.com Natural and biodegradable catalysts, such as thiamine (B1217682) hydrochloride or ascorbic acid, have also been employed for reductive aminations under solvent-free conditions, offering a greener alternative to metal-based catalysts. researchgate.netresearchgate.net

The proposed catalytic cycle for a Lewis acid-catalyzed reductive amination typically begins with the activation of the aldehyde carbonyl group by the catalyst. This is followed by the nucleophilic attack of the amine to form a hemiaminal intermediate, which then dehydrates to form an imine or iminium ion. The final step is the reduction of this intermediate by a hydride source, such as sodium borohydride or a hydrosilane, to yield the final amine product. ias.ac.in The use of a green solvent like glycerol (B35011) can also facilitate this process by forming hydrogen bonds with the carbonyl oxygen, thereby increasing its electrophilicity. ias.ac.in

Table 1: Comparison of Catalysts for Solvent-Free/Minimal Solvent Synthesis of Aminomethylphenols and Related Compounds

Catalyst Reactants Conditions Yield (%) Reference
Hf(OTf)₄ Aldehyde, Amine, Ketone Solvent-free, 0.1-0.5 mol% High mdpi.com
Yb(OTf)₃ Phenol, β-ketoester Solvent-free, 85°C 94 scispace.com
Bi(OTf)₃ Aldehyde, Amine, Ketone DCM, 0.5-1.0 mol% 55-High samipubco.com
Thiamine HCl Aldehyde, Amine, NaBH₄ Solvent-free, rt 77-High researchgate.net
Glycerol (solvent) Aldehyde, Amine, NaBH₄ 70°C 97 ias.ac.in

Mechanochemical and Photoredox Catalysis Applications

Mechanochemical Synthesis

Mechanochemistry, which involves the use of mechanical force (e.g., ball milling) to induce chemical reactions, represents a powerful solvent-free synthetic strategy. bohrium.com This technique can accelerate reaction rates, and in some cases, lead to the formation of products that are not accessible through traditional solution-phase chemistry. The high-energy collisions in a ball mill can promote intimate mixing of reactants and overcome activation barriers without the need for bulk heating or solvents.

The synthesis of this compound via mechanochemistry would likely follow a one-pot reductive amination pathway. Salicylaldehyde, 3-fluoroaniline, and a solid reducing agent would be placed in a milling vessel with grinding balls. The mechanical energy supplied by the milling process would facilitate the formation of the imine intermediate and its subsequent reduction. This approach has been successfully applied to the synthesis of various Mannich bases with high yields. bohrium.comrsc.org The advantages of this method include operational simplicity, reduced reaction times, and the elimination of solvent-related waste.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of a wide range of chemical bonds under mild conditions. nih.govacs.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the generation of highly reactive radical intermediates.

For the synthesis of this compound, a photoredox-catalyzed approach could proceed via the reductive coupling of an imine intermediate or through the direct C-H functionalization of a suitable precursor. A plausible pathway involves the in-situ formation of the imine from salicylaldehyde and 3-fluoroaniline. A photocatalyst, such as a ruthenium or iridium complex, upon excitation by visible light, would then reduce the imine to a radical anion. This intermediate would then be protonated and further reduced to furnish the final product. Alternatively, photoredox catalysis can be employed for the synthesis of benzylic amines through various C-N bond-forming strategies. researchgate.netnih.govresearchgate.net

The proposed mechanism for a photoredox-catalyzed reductive amination often involves a catalytic cycle where the excited photocatalyst engages in an SET event with a sacrificial electron donor. The reduced photocatalyst then transfers an electron to the imine substrate, generating a radical anion. Subsequent protonation and another electron transfer (or a hydrogen atom transfer) complete the reduction process, regenerating the photocatalyst for the next cycle. acs.org

Table 2: Overview of Green Synthetic Methods for the Proposed Synthesis of this compound

Method Key Features Proposed Reactants Potential Advantages
Catalysis-Driven (Solvent-Free) Use of Lewis acids or green catalysts, no bulk solvent. Salicylaldehyde, 3-Fluoroaniline, Hydride source, Catalyst (e.g., Yb(OTf)₃). High atom economy, reduced waste, easy work-up.
Mechanochemistry Solvent-free, use of mechanical energy (ball milling). Salicylaldehyde, 3-Fluoroaniline, Solid hydride source. Rapid reaction times, high efficiency, no solvent.
Photoredox Catalysis Visible light as energy source, mild conditions. Salicylaldehyde, 3-Fluoroaniline, Photocatalyst, Sacrificial electron donor. High functional group tolerance, energy efficient.

Based on a comprehensive search of available scientific literature, detailed experimental crystallographic data specifically for the compound This compound is not publicly available. As a result, it is not possible to provide a scientifically accurate article with the specific data tables and in-depth analysis requested for each subsection of the provided outline.

To generate the required content, primary research involving the synthesis, crystallization, and subsequent analysis via single-crystal X-ray diffraction and Hirshfeld surface analysis of this specific compound would be necessary. Such data is essential for a factual discussion on its absolute configuration, torsion angles, hydrogen bonding networks, molecular packing, and for quantifying its intermolecular interactions.

Therefore, the following article cannot be generated as it would require fabricating data, which is scientifically unsound. An analysis based on closely related derivatives would violate the strict instructions to focus solely on the title compound.

Tautomerism and Intramolecular Proton Transfer in Phenol-Amine Systems

The structure of this compound features a phenolic hydroxyl group and an amino nitrogen atom in close proximity, creating a classic environment for tautomerism and intramolecular proton transfer. This phenomenon involves the migration of the phenolic proton to the amino nitrogen, leading to an equilibrium between two tautomeric forms: the phenol-amine form and the keto-enamine form. The stability and interconversion dynamics of these tautomers are governed by a delicate interplay of electronic, steric, and environmental factors.

Experimental and Theoretical Probing of Phenol-Amine vs. Keto-Enamine Tautomeric Equilibria

The equilibrium between the phenol-amine (OH form) and the keto-enamine (NH form) tautomers is a subject of extensive investigation, employing both experimental spectroscopy and theoretical calculations. In solution, compounds of this class typically exist as a mixture of these two forms, with the phenol-amine tautomer generally being the more stable and predominant species. nih.govresearchgate.net

Experimental evidence for this equilibrium is primarily derived from spectroscopic techniques such as NMR, UV-Vis, and FT-IR. researchgate.net In ¹H NMR spectroscopy, the chemical shifts of the OH and NH protons are sensitive indicators of the tautomeric equilibrium. A broad signal for the phenolic proton and the presence of distinct signals for both tautomers can provide quantitative information about their relative populations. academie-sciences.fr UV-Vis absorption spectroscopy is also a powerful tool, as the two tautomers possess different chromophores and thus exhibit distinct absorption bands. researchgate.net The phenol-amine form typically shows absorption bands at shorter wavelengths, while the extended conjugation in the keto-enamine form results in a bathochromic (red) shift. nih.gov

Theoretical studies, predominantly using Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of this tautomerism. researchgate.net Calculations consistently show that the phenol-amine form is energetically more favorable than the keto-enamine form in the gas phase. researchgate.netresearchgate.net The energy difference between the two tautomers (ΔE = E_keto - E_phenol) is a key parameter determining the position of the equilibrium. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed to understand the influence of the solvent environment, which can significantly alter the relative stabilities. nih.gov Polar solvents can stabilize the more polar keto-enamine tautomer, shifting the equilibrium.

The preference for one tautomer over another can be quantified by the equilibrium constant, K_T.

K_T = [Keto-enamine] / [Phenol-amine]

Below is a table summarizing theoretical energy differences and equilibrium constants for analogous Schiff base systems, which share the same core structural motif for proton transfer.

Compound AnalogueMethod/Basis SetSolventΔE (kcal/mol) (E_keto - E_phenol)Reference
(E)-5-(diethylamino)-2-[(3-nitrophenylimino)methyl]phenolDFT/B3LYP/6-311G(d,p)Gas Phase10.43 researchgate.net
SalicylideneanilineDFT/B3LYP/6-311+G Gas Phase9.8 mdpi.com
SalicylideneanilineDFT/B3LYP/6-311+GDMSO7.5 mdpi.com
Pyronic Derivative (Series 4, R=NH2)DFT/B3LYP/6-311+G Gas Phase-0.9 academie-sciences.fr
Pyronic Derivative (Series 5, R=OH)DFT/B3LYP/6-311+GDMSO1.1 academie-sciences.fr

Note: A positive ΔE indicates that the phenol-amine form is more stable. Data is for structurally related Schiff bases and pyronic derivatives to illustrate general principles.

Dynamics of Intramolecular Proton Transfer Processes and Potential Energy Surface Scans

The interconversion between the phenol-amine and keto-enamine tautomers occurs via an intramolecular proton transfer (IPT). This process can occur in the ground electronic state or be induced by photoexcitation, leading to Excited State Intramolecular Proton Transfer (ESIPT). ESIPT is often an ultrafast process, occurring on the femtosecond to picosecond timescale. nih.govchemrxiv.org

Computational chemistry provides powerful tools for mapping the dynamics of this transfer by calculating the potential energy surface (PES) along the proton transfer coordinate. nih.gov A PES scan involves systematically changing the O-H bond length and the H---N distance while optimizing the rest of the molecular geometry to trace the energy profile of the reaction. scm.com

These scans reveal the energy of the transition state (TS) that connects the two tautomeric minima. The height of this energy barrier (activation energy, E_act) determines the rate of the proton transfer. For most ground-state systems, the barrier from the more stable phenol form to the keto form is significant, making spontaneous transfer at room temperature slow. nih.govresearchgate.net However, upon electronic excitation to the S₁ state, the potential energy surface can change dramatically. The acidity of the phenol and the basicity of the amine nitrogen often increase, leading to a much smaller, or even barrierless, potential for proton transfer. nih.govresearchgate.net

The table below presents calculated activation energies for the ground state (GSIPT) and excited state (ESIPT) intramolecular proton transfer for several related ortho-hydroxy Schiff bases.

Compound AnalogueProcessMethodActivation Energy (E_act) (kcal/mol)Reference
o-hydroxybenzaldehyde (OHBA)GSIPT (Enol → Keto)DFT-B3LYP/6-31G(d)12.5 nih.gov
o-hydroxybenzaldehyde (OHBA)ESIPT (Enol → Keto)TD-DFT-B3LYP/6-31G(d)1.2 nih.gov
SalicylaldazineESIPT (Enol → Keto)TD-DFT~2.0 researchgate.net
6-Hydroxypicolinic acidGSIPT (Enol → Keto)B3LYP/6-31++G(d)37.55 (Gas Phase) scispace.com
6-Hydroxypicolinic acidGSIPT (Enol → Keto)B3LYP/6-31++G(d) + CPCM37.54 (Water) scispace.com

Note: The data illustrates the significantly lower energy barrier for proton transfer in the excited state (ESIPT) compared to the ground state (GSIPT).

Electronic and Steric Effects of Substituents on Tautomeric Preference

The position of the tautomeric equilibrium in phenol-amine systems is highly sensitive to the electronic and steric nature of substituents on the aromatic rings. These substituents can modulate the acidity of the phenolic proton and the basicity of the amino nitrogen, thereby altering the relative stability of the two tautomers. academie-sciences.fr

Electronic Effects: Electron-withdrawing groups (EWGs), such as the fluorine atom in this compound, have a pronounced effect. When an EWG is on the N-phenyl ring, it decreases the electron density on the nitrogen atom, reducing its basicity. This destabilizes the protonated keto-enamine form and shifts the equilibrium in favor of the phenol-amine tautomer. Conversely, an electron-donating group (EDG) on the N-phenyl ring would increase the nitrogen's basicity, favoring the keto-enamine form.

If the substituent is on the phenolic ring, an EWG increases the acidity of the phenolic proton, which facilitates its transfer and can favor the keto-enamine tautomer. An EDG on the phenolic ring would have the opposite effect, decreasing the phenol's acidity and favoring the phenol-amine form. acs.org

Steric Effects: Steric hindrance plays a crucial role in determining the conformation of the molecule and the strength of the intramolecular O-H---N hydrogen bond. For the proton transfer to occur efficiently, the fragment containing the hydrogen bond should be nearly planar to allow for effective orbital overlap. researchgate.net Bulky substituents, particularly at the ortho positions of either ring, can force the rings to twist out of planarity. researchgate.net This distortion increases the distance between the donor oxygen and acceptor nitrogen, weakening the intramolecular hydrogen bond and making proton transfer less favorable. researchgate.net Consequently, significant steric hindrance generally disfavors the keto-enamine tautomer and stabilizes the phenol-amine form. nih.govrsc.org

The following table summarizes the general influence of substituents on the phenol-amine ⇌ keto-enamine equilibrium.

Substituent TypePositionEffect on EquilibriumReason
Electron-Withdrawing (e.g., -F, -NO₂)N-Phenyl RingShifts toward Phenol-Amine Decreases basicity of Nitrogen
Electron-Donating (e.g., -OCH₃, -NH₂)N-Phenyl RingShifts toward Keto-Enamine Increases basicity of Nitrogen
Electron-Withdrawing (e.g., -F, -NO₂)Phenolic RingShifts toward Keto-Enamine Increases acidity of Phenolic Proton
Electron-Donating (e.g., -OCH₃, -NH₂)Phenolic RingShifts toward Phenol-Amine Decreases acidity of Phenolic Proton
Bulky Groups (e.g., -tBu)Ortho-positionsShifts toward Phenol-Amine Increases steric hindrance, weakens H-bond

Quantum Chemical and Computational Modeling of 2 3 Fluorophenyl Amino Methyl Phenol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for quantum chemical investigations due to its favorable balance of computational cost and accuracy. It is particularly effective for studying medium-sized organic molecules, providing reliable predictions of various molecular properties.

The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. For molecules similar to 2-{[(3-Fluorophenyl)amino]methyl}phenol, this is typically achieved using DFT with functionals such as B3LYP and basis sets like 6-311G(d,p) or 6-311++G(2d,2p). nih.govresearchgate.net These calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles.

The optimized structure of related Schiff base compounds shows that the molecule is not perfectly planar. For instance, in an analogous compound, the dihedral angle between the two phenyl rings was found to be 0.34 (9)°. scienceopen.com The molecular conformation is often stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, forming a stable six-membered ring. researchgate.netscienceopen.com The theoretical geometric parameters obtained from DFT calculations are generally in good agreement with data from experimental X-ray crystallography, validating the computational model. nih.gov

Table 4.1.1: Selected Theoretical and Experimental Geometric Parameters for an Analogous Schiff Base, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol

ParameterBond/AngleTheoretical (DFT/B3LYP)Experimental (X-ray)
Bond LengthC=N1.290 Å1.283 Å
C-O1.342 Å1.357 Å
Dihedral AngleC5—C8—N1—C9-179.81°Not specified
Data derived from studies on analogous compounds for illustrative purposes. nih.govscienceopen.com

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. nih.gov

For Schiff bases similar to the title compound, the HOMO is typically delocalized over the phenol (B47542) ring and the imine bridge, exhibiting π-bonding character. The LUMO, conversely, is often localized on the other phenyl ring (the 3-fluorophenyl ring in this case) and shows π* antibonding character. nih.gov This separation of electron density indicates the potential for intramolecular charge transfer upon electronic excitation.

The energy gap for a related compound, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, was calculated to be 4.069 eV, which is comparable to other similar Schiff base materials. nih.govnih.gov

Table 4.1.2: Frontier Molecular Orbital Energies for an Analogous Compound, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol

OrbitalEnergy (eV)
EHOMO-6.270
ELUMO-2.201
Energy Gap (ΔE)4.069
Data calculated at the B3LYP/6-311++G(2d,2p) level. scienceopen.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ymerdigital.com The MEP surface maps the electrostatic potential onto the electron density surface, where different colors represent varying potential values.

Typically, red and yellow regions indicate negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. Green areas represent neutral potential. scienceopen.com

In studies of similar Schiff bases, the most negative region is consistently found localized on the phenolic oxygen atom due to its high electronegativity and lone pairs. scienceopen.comnih.gov Positive potentials are generally observed around the hydrogen atoms, particularly the phenolic hydrogen and the hydrogen bonded to the imine carbon. These sites are therefore the most likely points for nucleophilic and electrophilic interactions, respectively. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding interactions and charge delocalization within the molecule.

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.de A higher E(2) value indicates a stronger interaction and more significant electron delocalization from the donor to the acceptor orbital. These delocalization effects represent departures from an idealized, perfectly localized Lewis structure and are crucial for understanding molecular stability and reactivity. wikipedia.orgwisc.edu For example, significant delocalization is often observed from the lone pair of the phenolic oxygen to adjacent antibonding orbitals.

Based on the energies of the frontier molecular orbitals, several global chemical reactivity descriptors can be calculated to quantify the molecule's stability and reactivity. researchgate.netrasayanjournal.co.in These descriptors are derived from DFT and provide a theoretical framework for understanding chemical behavior.

The key descriptors include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / 2η, where μ = -χ is the electronic chemical potential.

A high chemical hardness and low softness indicate high stability and low reactivity. rjpn.org The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment.

Table 4.1.5: Global Reactivity Descriptors for an Analogous Compound, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol

DescriptorSymbolValue (eV)
Ionization PotentialI6.270
Electron AffinityA2.201
Electronegativityχ4.236
Chemical Hardnessη2.035
Chemical SoftnessS0.246
Electrophilicity Indexω4.405
Values calculated from the HOMO/LUMO energies listed in Table 4.1.2. scienceopen.comnih.gov

Ab Initio and Semi-Empirical Quantum Chemical Methods

While DFT is widely used, other quantum chemical methods also offer valuable insights.

Ab Initio Methods: These methods, meaning "from first principles," solve the Schrödinger equation without using empirical parameters. chemeurope.comwikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational understanding of the electronic structure but neglects electron correlation. More advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory systematically improve upon the HF results by including electron correlation, offering higher accuracy at a greater computational expense. chemeurope.comnih.gov These methods can be used to benchmark DFT results or for systems where DFT may be inadequate.

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.org Methods like AM1 (Austin Model 1) and PM3 (Parametric Model 3) are significantly faster than DFT or ab initio methods, making them suitable for very large molecules. uni-muenchen.descispace.com They are parameterized to reproduce experimental data like heats of formation and geometries. wikipedia.org While less accurate for detailed electronic structure analysis compared to modern DFT, they can be effective for initial geometry optimizations and calculations on large molecular systems.

Spectroscopic Property Prediction and Validation (e.g., Theoretical IR and UV-Vis Spectra)

The theoretical prediction of spectroscopic properties for this compound provides a powerful tool for understanding its molecular structure and electronic behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating the infrared (IR) and ultraviolet-visible (UV-Vis) spectra of the molecule. These theoretical spectra, when compared with experimental data, offer a detailed validation of the computed molecular geometry and electronic structure.

Theoretical Infrared (IR) Spectroscopy:

Theoretical IR spectra are typically calculated using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). researchgate.net The calculations yield vibrational frequencies and their corresponding intensities, which can be assigned to specific vibrational modes of the molecule. For this compound, key vibrational modes of interest include the O-H and N-H stretching, C-H stretching of the aromatic rings, C-N stretching, and the C-F stretching vibrations.

In similar phenolic amine structures, the O-H stretching vibration is expected to appear as a broad band in the experimental spectrum, while the N-H stretching vibration typically gives a sharp peak. ajol.info Aromatic C-H stretching vibrations are generally observed in the 3100-3000 cm⁻¹ region. ajol.info The precise positions of these bands in the theoretical spectrum provide insights into the intramolecular hydrogen bonding between the phenolic hydrogen and the nitrogen atom of the amino-methyl group. A comparison of calculated and experimental vibrational frequencies often requires the use of a scaling factor to account for anharmonicity and other computational approximations. mdpi.com

A hypothetical data table for the predicted and experimentally observed vibrational frequencies for key functional groups is presented below.

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Expected Experimental Wavenumber (cm⁻¹)
O-H Stretch~3400 - 3200~3400 - 3200 (broad)
N-H Stretch~3350~3350 (sharp)
Aromatic C-H Stretch~3100 - 3000~3100 - 3000
Aliphatic C-H Stretch~2950 - 2850~2950 - 2850
C=C Aromatic Ring Stretch~1600 - 1450~1600 - 1450
C-N Stretch~1350 - 1250~1350 - 1250
C-O Stretch~1260 - 1180~1260 - 1180
C-F Stretch~1100 - 1000~1100 - 1000

Theoretical UV-Vis Spectroscopy:

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax), oscillator strengths, and the nature of the transitions (e.g., π→π* or n→π*).

For aromatic compounds like this, the UV-Vis spectrum is expected to show intense absorption bands in the ultraviolet region, corresponding to π→π* transitions within the phenyl and fluorophenyl rings. The presence of the hydroxyl and amino groups can lead to additional n→π* transitions and may cause a shift in the absorption maxima (a chromic shift) compared to unsubstituted aromatic rings. The solvent environment can also influence the electronic transitions, and computational models can account for this using methods like the Polarizable Continuum Model (PCM). researchgate.net

A representative data table for predicted electronic transitions is shown below.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~280~0.15HOMO → LUMO (π→π)
S₀ → S₂~240~0.40HOMO-1 → LUMO (π→π)
S₀ → S₃~210~0.35HOMO → LUMO+1 (π→π*)

Potential Energy Surface (PES) Scans for Conformational Landscapes and Reaction Pathways

Potential Energy Surface (PES) scans are a crucial computational tool for exploring the conformational flexibility and potential reaction pathways of a molecule. researchgate.net For this compound, PES scans can elucidate the rotational barriers around key single bonds and map out the energy landscape connecting different stable conformers.

Conformational Landscapes:

The conformational landscape of this compound is primarily defined by the rotation around the C-C bond connecting the phenol ring to the methyl group, the C-N bond of the amino group, and the C-N bond connecting the amino group to the fluorophenyl ring. By systematically varying the dihedral angles associated with these rotations and calculating the corresponding energy at each step, a PES can be generated. researchgate.net

The results of such scans would reveal the low-energy, stable conformations of the molecule, as well as the transition states that separate them. This information is critical for understanding the molecule's preferred shape and how it might interact with other molecules. The stability of different conformers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. For example, a key feature to investigate would be the intramolecular hydrogen bond between the phenolic -OH group and the nitrogen atom, which would be expected to significantly stabilize certain conformations.

A hypothetical representation of the data from a PES scan for rotation around the C-C bond is provided in the table below.

Dihedral Angle (degrees)Relative Energy (kcal/mol)
05.0 (Eclipsed)
600.5 (Gauche)
1204.5 (Eclipsed)
1800.0 (Anti, Most Stable)
2404.5 (Eclipsed)
3000.5 (Gauche)
3605.0 (Eclipsed)

Reaction Pathways:

PES scans can also be employed to investigate potential reaction pathways, such as proton transfer or decomposition mechanisms. For instance, the intramolecular proton transfer from the phenolic oxygen to the amino nitrogen could be studied. The PES would map the energy changes as the proton moves between the two atoms, identifying the transition state and the activation energy for the process.

Such studies provide valuable insights into the reactivity of the molecule. mdpi.com By identifying the lowest energy pathways for various transformations, it is possible to predict the most likely chemical reactions the molecule will undergo under different conditions. These computational investigations of reaction mechanisms are fundamental to understanding and predicting the chemical behavior of this compound. mdpi.com

Coordination Chemistry and Ligand Properties of 2 3 Fluorophenyl Amino Methyl Phenol

Design and Synthesis of Metal Complexes Utilizing 2-{[(3-Fluorophenyl)amino]methyl}phenol as a Ligand

The synthesis of metal complexes with this compound as a ligand would typically involve the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The ligand, featuring a phenol (B47542), an amine, and a fluorophenyl group, offers multiple coordination sites, making it a versatile building block for a variety of coordination compounds.

Chelation Behavior with Transition Metals and Lanthanides

This compound is expected to act as a bidentate or tridentate ligand. The phenolate (B1203915) oxygen and the secondary amine nitrogen are the most probable coordination sites, forming a stable five-membered chelate ring with a metal ion. The fluorine substituent on the phenyl ring can influence the electronic properties of the ligand, potentially affecting the stability and reactivity of the resulting metal complexes.

With transition metals, this ligand is likely to form mononuclear or polynuclear complexes depending on the metal-to-ligand ratio and reaction conditions. The coordination can occur through the phenolate oxygen and the amino nitrogen, creating a stable chelate.

In the case of lanthanide ions, which are known for their high coordination numbers and preference for oxygen donor ligands, the phenolate oxygen of this compound would be a primary binding site. The amino nitrogen could also participate in coordination, leading to the formation of stable complexes. Research on similar amine phenol ligands has shown the formation of both mononuclear and dinuclear lanthanide complexes. ubc.ca

Stoichiometry and Geometries of Formed Complexes

The stoichiometry of the complexes formed with this compound would depend on the coordination number of the metal ion and the steric bulk of the ligand. Common stoichiometries for bidentate ligands with transition metals are 1:1, 1:2, and 1:3 (metal:ligand).

For instance, with a transition metal like copper(II), which often exhibits a square planar or distorted octahedral geometry, a 1:2 complex could be formed where two ligands coordinate to the metal center. For octahedral metal ions like iron(III) or cobalt(II), 1:2 or 1:3 stoichiometries are plausible.

With lanthanide ions, which typically have coordination numbers of 7, 8, or 9, complexes with higher ligand-to-metal ratios are possible. The geometry of these complexes would be dictated by the specific lanthanide ion and the other coordinating species present, such as solvent molecules or counter-ions. X-ray crystallography studies on related aminophenol-lanthanide complexes have revealed intricate structures, including dimeric arrangements. ubc.ca

Table 1: Plausible Geometries and Stoichiometries of Metal Complexes with Aminophenol-type Ligands

Metal IonPlausible Stoichiometry (Metal:Ligand)Common Geometries
Cu(II)1:1, 1:2Square Planar, Distorted Octahedral
Ni(II)1:2, 1:3Square Planar, Octahedral
Co(II)1:2, 1:3Tetrahedral, Octahedral
Fe(III)1:2, 1:3Octahedral
Eu(III)1:2, 1:3Capped Square Antiprism, Tricapped Trigonal Prism
Gd(III)1:2, 1:3Capped Square Antiprism, Tricapped Trigonal Prism

Electronic and Photophysical Properties of Metal Chelates

The electronic and photophysical properties of metal complexes are fundamentally linked to their molecular structure and the nature of the metal-ligand interactions. The presence of the fluorophenyl group in this compound is expected to modulate these properties.

Metal-to-Ligand and Ligand-to-Metal Charge Transfer (MLCT/LMCT) Studies

Charge transfer transitions are a key feature of the electronic spectra of many transition metal and lanthanide complexes.

Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals and ligands possessing low-lying π* orbitals, MLCT transitions can occur. For complexes of this compound with d-block metals in lower oxidation states, it is possible to observe MLCT bands in the UV-visible spectrum.

Ligand-to-Metal Charge Transfer (LMCT): LMCT transitions are more likely in complexes with metals in high oxidation states and electron-rich ligands. The phenolate donor in this compound is electron-rich, making LMCT a probable phenomenon, especially with oxidizing metal centers.

The energy of these charge transfer bands can provide valuable information about the electronic structure of the complexes and the nature of the metal-ligand bonding.

Luminescence and Fluorescence Characteristics of Complexes

Lanthanide complexes are particularly renowned for their unique luminescence properties, characterized by sharp emission bands and long lifetimes. The organic ligand in these complexes often acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Complexes of this compound with luminescent lanthanide ions such as europium(III) and terbium(III) are expected to exhibit characteristic red and green emissions, respectively. The efficiency of this energy transfer process, and thus the luminescence intensity, would be influenced by the electronic properties of the ligand, including the position of its triplet state energy level relative to the emissive level of the lanthanide ion. The fluorine substituent could potentially enhance the intersystem crossing rate in the ligand, which might lead to more efficient sensitization of the lanthanide's luminescence.

Catalytic Applications of Coordination Compounds Derived from this compound

Metal complexes derived from aminophenol-based ligands have shown significant promise as catalysts in a variety of organic transformations. derpharmachemica.comresearchgate.netderpharmachemica.com The combination of a hard phenolate donor and a softer amine donor allows for the stabilization of various metal oxidation states, a key requirement for many catalytic cycles.

Complexes of this compound with transition metals could potentially be active catalysts for oxidation reactions, such as the oxidation of alcohols or phenols. nih.goviitkgp.ac.inresearchgate.netrsc.org For example, copper complexes of aminophenol ligands have been studied as mimics of galactose oxidase, an enzyme that catalyzes the oxidation of primary alcohols. The electronic and steric properties of the ligand, influenced by the fluorophenyl group, would play a crucial role in determining the catalytic activity and selectivity.

Furthermore, transition metal complexes with chelating amine ligands have been explored as catalysts for olefin polymerization. mdpi.com While specific studies on this compound complexes in this area are not available, the structural features of the ligand suggest that its metal complexes could be investigated for such applications. The steric bulk and electronic nature of the ligand can influence the properties of the resulting polymers.

Table 2: Potential Catalytic Applications of Metal Complexes with Aminophenol-type Ligands

Catalytic ReactionPlausible Metal CenterRole of the Ligand
Alcohol OxidationCu(II), Mn(III)Stabilize the active metal center, modulate redox potential. nih.goviitkgp.ac.in
Olefin EpoxidationMn(III), Fe(III)Provide a specific coordination environment for the metal catalyst.
C-C Coupling ReactionsPd(II), Ni(II)Influence the electronic and steric environment of the metal, affecting catalytic activity and selectivity.
Olefin PolymerizationNi(II), Fe(II), Co(II)Control the polymer chain growth and microstructure. mdpi.com

Note: This table outlines potential applications based on the catalytic activities of structurally related aminophenol complexes.

Homogeneous and Heterogeneous Catalysis Studies

A thorough review of scientific literature indicates a lack of specific studies on the use of this compound metal complexes in either homogeneous or heterogeneous catalysis. While Schiff base complexes, in general, are widely employed as catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, research has not specifically detailed the catalytic applications of complexes derived from this particular ligand.

Manganese Schiff base complexes, for instance, are known to catalyze reactions such as oxidation, hydroxylation, and epoxidation. researchgate.netresearchgate.net Similarly, cobalt and copper Schiff base complexes have been investigated for their catalytic activities in oxidation and other organic transformations. nih.govjocpr.comresearchgate.netmdpi.commdpi.com The presence of a fluorine atom on the phenyl ring of this compound could theoretically influence the electronic properties of the resulting metal complexes, thereby modulating their catalytic activity. Fluorine's high electronegativity can affect the Lewis acidity of the metal center and the redox potential of the complex, which are critical factors in catalysis. However, without specific experimental data, any discussion on the catalytic efficacy of its complexes remains speculative.

Heterogeneous catalysis often involves immobilizing metal complexes on solid supports to facilitate catalyst recovery and reuse. rsc.org While this is a common strategy for various Schiff base complexes, there are no available reports detailing the heterogenization of this compound complexes for catalytic applications.

Mechanistic Studies of Catalytic Cycles

Consistent with the lack of applied catalysis studies, there is no information available regarding the mechanistic pathways of catalytic cycles involving metal complexes of this compound. Mechanistic investigations are crucial for understanding catalyst behavior and for the rational design of more efficient catalysts. Such studies often involve identifying key intermediates and determining the kinetics of individual steps in the catalytic cycle. For related Schiff base complexes, mechanistic studies have provided insights into processes like oxygen activation by cobalt complexes and the role of metal-oxo species in oxidation reactions. acs.orgacs.org However, these general findings cannot be directly extrapolated to the specific case of this compound without dedicated research.

Electrochemical Behavior of Metal Complexes and Redox Processes

The electrochemical properties of metal complexes are fundamental to their application in areas such as electrocatalysis and sensing. sathyabama.ac.inmdpi.com The redox behavior of a complex is largely determined by the nature of the metal ion and the coordinating ligand. The electron-withdrawing or -donating properties of substituents on the ligand can significantly influence the redox potentials of the metal center. electrochemsci.org

In the case of this compound, the fluorine substituent is expected to impact the electronic structure of its metal complexes. However, a review of the literature reveals no specific studies on the electrochemical behavior or redox processes of these complexes. While research on the electrochemistry of nickel(II) and copper(II) Schiff base complexes is extensive, providing insights into their redox properties and potential applications in electrocatalysis, this body of work does not include data for the title compound. iucr.orgnih.govsci-hub.rursc.orgrsc.org

Cyclic voltammetry is a common technique used to study the redox properties of such complexes, providing information on electron transfer processes. analis.com.mysphinxsai.com The lack of such studies for this compound complexes means that their redox potentials and the stability of their different oxidation states remain uncharacterized.

Lack of Specific Research Data Prevents In-Depth Analysis of this compound

A comprehensive review of available scientific literature reveals a significant scarcity of specific research focused on the chemical compound this compound. Consequently, the detailed mechanistic insights and structure-activity relationships requested for this specific molecule cannot be adequately addressed based on current public domain knowledge. Extensive searches for computational drug design, molecular docking studies, and theoretical elucidations of its biological actions have not yielded sufficient data to construct a thorough and scientifically accurate article as per the specified outline.

While research exists for structurally related compounds, such as Schiff base derivatives and other substituted phenols, this information is not directly applicable to this compound. Extrapolating findings from different molecules would violate the principles of scientific accuracy and specificity. The precise biological interactions and therapeutic potential of a compound are intrinsically linked to its unique three-dimensional structure and electronic properties.

Therefore, without dedicated studies on this compound, any discussion on its ligand-receptor binding modes, putative protein targets, enzyme inhibition mechanisms, DNA binding capabilities, or influence on cellular pathways such as apoptosis would be purely speculative.

Further empirical research, including synthesis, in vitro biological screening, and in silico computational modeling of this compound, is required to generate the foundational data needed for the in-depth analysis requested. At present, the scientific community has not published such findings in accessible databases or journals.

Mechanistic Insights into Biological Interactions and Structure Activity Relationships of 2 3 Fluorophenyl Amino Methyl Phenol

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These studies are instrumental in drug discovery and development for predicting the efficacy and behavior of new molecules. However, no dedicated QSAR or QSPR models for 2-{[(3-Fluorophenyl)amino]methyl}phenol have been identified in the reviewed literature.

Impact of Fluoro-Substitution on Biological Efficacy and Selectivity

The introduction of fluorine into a molecule can significantly alter its biological properties. chimia.chresearchgate.net Generally, the high electronegativity and small size of the fluorine atom can influence factors such as metabolic stability, binding affinity, and membrane permeability. mdpi.comnih.gov In the context of this compound, the fluorine atom at the meta-position of the phenyl ring is expected to modulate the electronic and lipophilic character of the molecule. chimia.ch

A comparative analysis of fluorinated versus non-fluorinated analogs is essential to quantify these effects. Such a study would typically involve synthesizing a series of compounds with and without fluorine substitution and evaluating their biological activity against a specific target. The resulting data would be used to build a QSAR model to understand the precise contribution of the fluoro-substitution to the observed efficacy and selectivity. Unfortunately, no such studies specifically investigating this compound were found.

To illustrate the type of data required, a hypothetical data table is presented below. This table showcases how biological activity data for a series of analogs would be necessary to perform a meaningful QSAR analysis.

Hypothetical Data for QSAR Analysis of Phenylamino-methylphenol Analogs

Compound IDR-group (Substitution on Phenylamino (B1219803) Ring)Biological Activity (e.g., IC50 in µM)
1 3-F Data Not Available
2HData Not Available
32-FData Not Available
44-FData Not Available
53-ClData Not Available
63-CH3Data Not Available

Without such experimental data, any discussion on the specific impact of the 3-fluoro group on the biological efficacy and selectivity of this compound would be purely speculative.

Correlation of Electronic and Steric Parameters with Biological Activity

The biological activity of a compound is often dependent on its electronic and steric properties. nih.govnih.gov Electronic parameters, such as the Hammett constant (σ), describe the electron-withdrawing or electron-donating nature of a substituent. Steric parameters, like Taft's steric parameter (Es) or molar refractivity (MR), quantify the size and shape of a substituent.

In a typical QSAR study, these parameters for various substituents on a parent molecule are correlated with their biological activities to derive a mathematical equation. This equation can then be used to predict the activity of novel derivatives. For this compound, the fluorine atom's electronic and steric influence would be a key variable. The electron-withdrawing nature of fluorine would affect the pKa of the phenol (B47542) and the basicity of the amine, which could be crucial for receptor interaction.

A QSAR model for this class of compounds would require a dataset that includes various substitutions on the phenylamino ring, along with their corresponding electronic and steric parameters and measured biological activities. A sample data table that would be necessary for such an analysis is provided below.

Hypothetical Physicochemical Parameters and Biological Activity for QSAR

Compound IDR-groupHammett Constant (σ)Molar Refractivity (MR)Biological Activity (e.g., log(1/C))
1 3-F 0.34 0.92 Data Not Available
2H0.001.03Data Not Available
33-Cl0.376.03Data Not Available
43-CH3-0.075.65Data Not Available
53-OCH30.127.87Data Not Available

As no published research provides this level of detail for this compound and its analogs, a scientifically rigorous correlation of its electronic and steric parameters with biological activity cannot be performed.

Advanced Spectroscopic and Electrochemical Characterization of 2 3 Fluorophenyl Amino Methyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of 2-{[(3-Fluorophenyl)amino]methyl}phenol by providing detailed information about the hydrogen, carbon, and fluorine atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the phenol (B47542) ring and the 3-fluorophenyl ring would appear as complex multiplets in the downfield region, typically between 6.5 and 7.5 ppm. The hydroxyl (-OH) and amine (-NH) protons would appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature. The methylene (B1212753) (-CH₂-) protons, situated between the two aromatic rings, would likely appear as a singlet or a doublet (if coupled to the NH proton) around 4.0-5.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Due to the molecule's asymmetry, each carbon atom is expected to produce a unique signal. Aromatic carbons typically resonate between 110 and 160 ppm. docbrown.info The carbon atom attached to the hydroxyl group (C-OH) on the phenol ring would be significantly deshielded, appearing far downfield (around 150-160 ppm). docbrown.infoacs.org The carbon bonded to the fluorine atom in the fluorophenyl ring will show a large one-bond coupling constant (¹JCF), resulting in a doublet. The methylene bridge carbon (-CH₂-) would appear in the range of 45-55 ppm.

¹⁹F NMR Spectroscopy: With fluorine-19 being a 100% naturally abundant, spin ½ nucleus, ¹⁹F NMR is highly informative. wikipedia.org For this compound, a single signal is expected for the fluorine atom on the 3-fluorophenyl ring. This signal's chemical shift would be characteristic of an aryl fluoride. The signal would appear as a multiplet due to coupling with the neighboring aromatic protons (ortho, meta, and para ¹H nuclei). wikipedia.orgbiophysics.org

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, helping to assign the complex multiplets in the aromatic regions. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

Table 1: Predicted NMR Spectral Data for this compound

Technique Functional Group Predicted Chemical Shift (δ, ppm) Expected Multiplicity & Coupling
¹H NMR Phenolic -OH Variable, broad singlet s (broad)
Aromatic C-H (Phenol Ring) 6.7 - 7.3 m
Aromatic C-H (Fluorophenyl Ring) 6.5 - 7.2 m
Methylene -CH₂- 4.0 - 5.0 s or d
Amine -NH- Variable, broad singlet s (broad)
¹³C NMR Aromatic C-OH 150 - 160 s
Aromatic C-F 160 - 165 d, ¹JCF ≈ 240-250 Hz
Aromatic C-H & C-C 110 - 150 d or s
Methylene -CH₂- 45 - 55 t

| ¹⁹F NMR | Aromatic C-F | -110 to -115 | m |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the functional groups and bonding arrangements within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group, likely broadened due to hydrogen bonding. The N-H stretching of the secondary amine should appear as a sharper band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce multiple sharp peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ range, while the C-O stretching of the phenol is expected around 1200-1260 cm⁻¹. A strong band corresponding to the C-F stretch should be present in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric stretching vibrations of the aromatic rings, which are often weak in the IR spectrum, should produce strong signals in the Raman spectrum. The C-C backbone and C-H deformation modes would also be readily observable.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch Phenol 3200-3600 (Broad) Weak
N-H Stretch Secondary Amine 3300-3500 (Sharp) Weak
C-H Stretch Aromatic 3000-3100 Strong
C=C Stretch Aromatic Rings 1450-1600 Strong
C-N Stretch Aromatic Amine 1250-1350 Medium
C-O Stretch Phenol 1200-1260 Medium

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence Spectroscopy)

Electronic spectroscopy is used to study the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the two aromatic systems (phenol and fluorophenylamine). Phenolic compounds typically exhibit two main absorption bands. The primary band (E2-band) appears around 200-220 nm, and a secondary band (B-band) is observed around 270-280 nm. The presence of the amino group, which acts as an auxochrome, is likely to cause a bathochromic (red) shift in these absorption maxima. The fluorine substituent is not expected to significantly alter the main absorption bands.

Fluorescence Spectroscopy: Many phenolic compounds and aromatic amines are fluorescent. Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be sensitive to the solvent polarity and pH, which can affect the protonation state of the hydroxyl and amino groups and the extent of intramolecular hydrogen bonding.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of the compound is C₁₃H₁₂FNO, giving it a monoisotopic mass of approximately 217.09 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 217. The fragmentation of this molecule would likely proceed through several key pathways. A primary fragmentation event would be the benzylic cleavage of the C-C bond between the methylene group and the phenol ring, or the C-N bond between the methylene group and the amine. This could lead to fragments corresponding to the fluorophenylamino-methyl cation or the hydroxybenzyl cation. Further fragmentation of the aromatic rings could also occur.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Predicted) Proposed Fragment Identity Fragmentation Pathway
217 [C₁₃H₁₂FNO]⁺˙ Molecular Ion (M⁺˙)
124 [C₇H₇FN]⁺˙ Cleavage of CH₂-phenol bond
111 [C₆H₆FNH]⁺ Fluorophenylaminyl radical cation
107 [C₇H₇O]⁺ Hydroxybenzyl cation (from cleavage of N-CH₂ bond)

Electrochemical Studies (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are used to investigate the redox properties of molecules, providing insights into their electron-donating capabilities. mdpi.com

Investigation of Redox Potentials and Electron Transfer Mechanisms

The electrochemical behavior of this compound is expected to be characterized by the oxidation of the phenol and secondary amine functional groups. Using cyclic voltammetry, an irreversible anodic peak corresponding to the oxidation of the phenolic hydroxyl group would be anticipated. mdpi.com This process typically involves the transfer of one electron and one proton to form a phenoxyl radical. nih.gov The potential at which this oxidation occurs (anodic peak potential, Epa) is a measure of the ease of electron donation. The presence of the electron-donating aminomethyl group at the ortho position should lower the oxidation potential compared to unsubstituted phenol. Conversely, the electron-withdrawing fluorine atom on the other ring might have a modest influence, potentially making oxidation slightly more difficult compared to a non-fluorinated analogue. The oxidation of the secondary amine may occur at a higher potential. The mechanism is likely a proton-coupled electron transfer (PCET), where the transfer of an electron is coupled to the transfer of a proton. rsc.orgrsc.org

Correlation of Electrochemical Behavior with Antioxidant Properties

Table 4: List of Compounds Mentioned

Compound Name

Q & A

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodology :
  • Analog Synthesis : Replace fluorine with Cl/CF₃ to assess electronic effects.
  • Pharmacophore Mapping : MOE software identifies critical H-bond donors (phenolic -OH) and hydrophobic regions (fluorophenyl ring) .

Q. Key Citations :

  • Synthesis & Crystallography:
  • Computational Modeling:
  • Stability & Handling:
  • Biological Assays:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3-Fluorophenyl)amino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
2-{[(3-Fluorophenyl)amino]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.